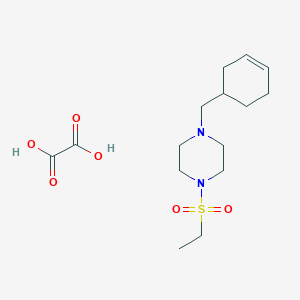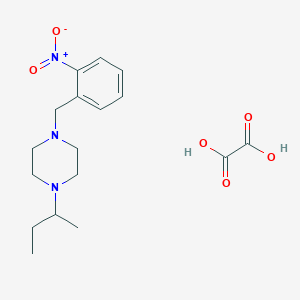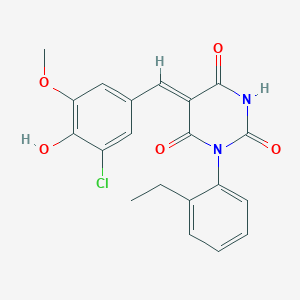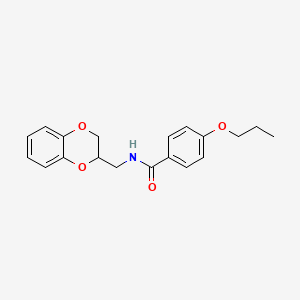![molecular formula C19H10Cl2N2O3 B3939326 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B3939326.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile
Vue d'ensemble
Description
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile, also known as CNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNFA is a member of the acrylonitrile family, which is known for its diverse applications in the fields of medicine, agriculture, and industry. In
Mécanisme D'action
The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key regulators of the apoptotic pathway. The compound also inhibits the NF-κB signaling pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile has been shown to possess several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. The compound has also been shown to possess antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile is its potent anticancer activity against various cancer cell lines. The compound also possesses potent anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
The potential therapeutic applications of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile are vast, and several future directions can be explored. One of the future directions is the optimization of the synthesis method to produce 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile with higher purity and yield. Another direction is the development of novel formulations of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile to improve its solubility and bioavailability. Further studies are also needed to elucidate the mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile is a promising chemical compound with potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. The compound possesses potent anticancer, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of novel therapeutics. Further studies are needed to fully understand the mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile and its potential applications in various diseases.
Applications De Recherche Scientifique
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Several studies have reported the anticancer activity of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-(4-chlorophenyl)acrylonitrile against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess potent anti-inflammatory and antimicrobial properties.
Propriétés
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-14-3-1-12(2-4-14)13(11-22)9-16-6-8-19(26-16)17-7-5-15(23(24)25)10-18(17)21/h1-10H/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLIIMNJJRYABU-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)
![methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate](/img/structure/B3939260.png)
![2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939274.png)
![6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3939280.png)

![1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)
![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)





![6-amino-4-(3-fluorophenyl)-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939331.png)
